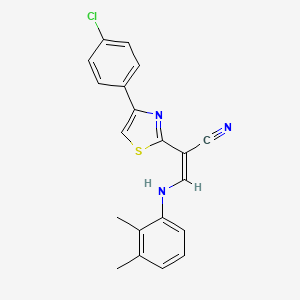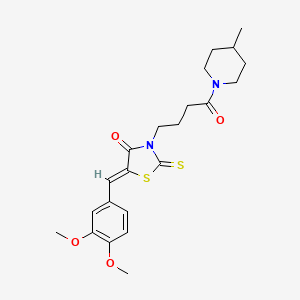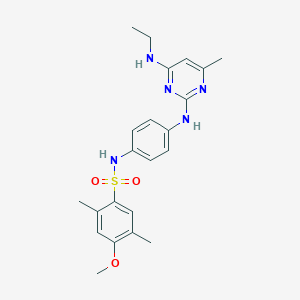![molecular formula C23H24FN3O4S2 B2473456 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 896263-70-0](/img/structure/B2473456.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H24FN3O4S2 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
The development of chemically removable derivatization reagents for liquid chromatography highlights the use of similar compounds for enhancing the detection sensitivity of analytes in complex mixtures. Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization in liquid chromatography, demonstrating its application in the sensitive detection of caproic acid, showcasing the broader utility of such compounds in analytical methodologies (Hsin‐Lung Wu et al., 1997).
Pharmacological Screening
The synthesis of fluoro-substituted sulfonamide benzothiazole compounds for antimicrobial screening has been explored, indicating the potential of such structures in developing new biologically active agents. Jagtap et al. (2010) synthesized and evaluated novel compounds for antimicrobial activity, underlining the importance of structural modification for enhanced biodynamic properties (V. Jagtap et al., 2010).
Antitumor and Antiproliferative Studies
Compounds containing piperazinyl and sulfonamide moieties have been investigated for their potential in cancer therapy. Congiu et al. (2015) synthesized a series of benzenesulfonamide derivatives incorporating ureido moieties, tested as inhibitors of carbonic anhydrase isoforms associated with tumors, presenting a potential pathway for pharmacological applications in cancer treatment (C. Congiu et al., 2015).
Antimicrobial and Antifungal Activity
The synthesis of bifunctional sulfonamide-amide derivatives has shown significant in vitro antibacterial and antifungal activities. Abbavaram and Reddyvari (2013) reported on the synthesis and characterization of such derivatives, demonstrating their efficacy against various bacterial and fungal strains, highlighting the role of these compounds in antimicrobial research (B. Abbavaram & H. Reddyvari, 2013).
Molecular Docking and Computational Studies
Fahim and Ismael (2021) investigated sulfonamides for their antimalarial activity and potential as COVID-19 drugs through computational calculations and molecular docking studies. This research underscores the versatility of sulfonamide compounds in addressing current global health challenges, from malaria to the COVID-19 pandemic (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c24-18-4-6-19(7-5-18)26-9-11-27(12-10-26)20(15-25-33(28,29)23-2-1-13-32-23)17-3-8-21-22(14-17)31-16-30-21/h1-8,13-14,20,25H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGIWUFDXKYCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)


![3-{[2,4'-Bipyridine]-5-yl}-1-(2-methylphenyl)urea](/img/structure/B2473384.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)
![cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2473386.png)

![3-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2473390.png)
![Methyl 3-[{2-[(4-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2473392.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2473394.png)
![1-[4-(Trifluoromethyl)benzoyl]azepane](/img/structure/B2473396.png)